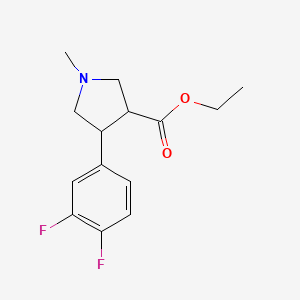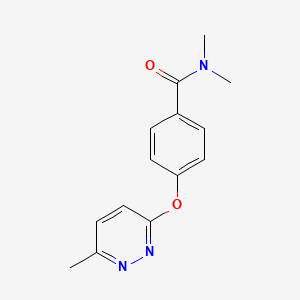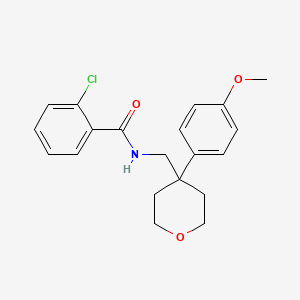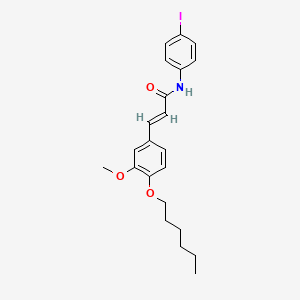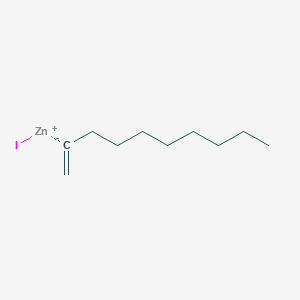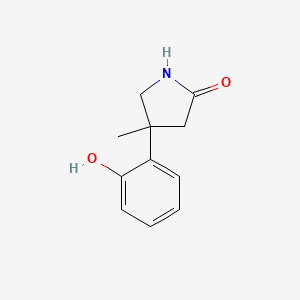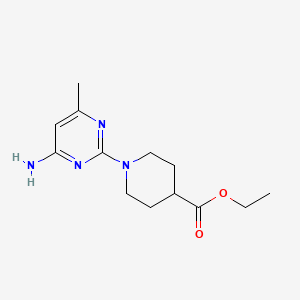
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids This compound contains a piperidine ring which bears a carboxylic acid group, and it is further substituted with an amino group and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The amino and pyrimidinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate is unique due to the presence of both an amino group and a methylpyrimidinyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-3-19-12(18)10-4-6-17(7-5-10)13-15-9(2)8-11(14)16-13/h8,10H,3-7H2,1-2H3,(H2,14,15,16) |
InChI Key |
NYRWMEWGGHZFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


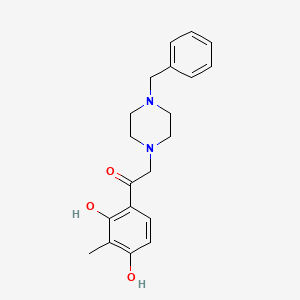

![2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14877963.png)
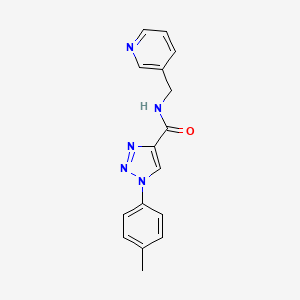
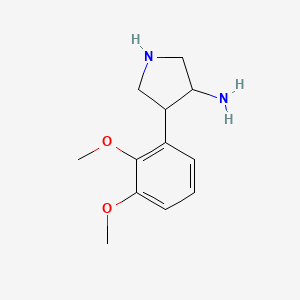
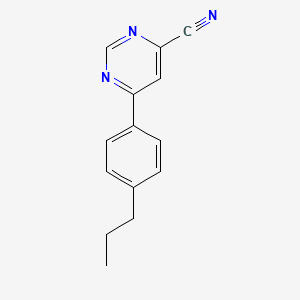
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)
